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Compound of Interest

Compound Name:
3-Bromobutan-2-

amine;hydrobromide

CAS No.: 58363-21-6

Cat. No.: B2516734

Get Quote

Executive Summary
3-Bromobutan-2-amine hydrobromide is a critical chiral building block in organic synthesis,

belonging to the class of vicinal haloamines. Unlike its free base, which is prone to rapid

intramolecular cyclization to form aziridines, the hydrobromide salt represents the

thermodynamically stable form suitable for storage and handling. This compound serves as a

high-value intermediate in the synthesis of functionalized heterocycles, chiral auxiliaries, and

pharmaceutical candidates requiring precise stereochemical control at the C2 and C3

positions.

This guide provides a comprehensive technical analysis of the compound, detailing its

molecular properties, a self-validating synthetic protocol via amino-alcohol activation, and its

mechanistic role in drug development.

Physicochemical Characterization
The hydrobromide salt (
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) stabilizes the reactive vicinal bromoamine motif. The presence of two chiral centers (C2 and
C3) means this compound exists as four stereoisomers (two enantiomeric pairs: erythro and
threo), necessitating careful stereocontrol during synthesis.

Table 1: Molecular Specifications
Property Value Notes

IUPAC Name
3-Bromobutan-2-amine

hydrobromide

Also: 2-Amino-3-bromobutane

HBr

Molecular Formula
Salt form (Base:

)

Molecular Weight 232.95 g/mol Base: 152.03

CAS Number (Base) 736083-47-9
Salt CAS varies by

vendor/isomer

Physical State
White to off-white crystalline

solid
Hygroscopic

Solubility
Soluble in water, MeOH,

DMSO
Insoluble in non-polar ethers

Stability Stable as HBr salt
Critical: Free base cyclizes to

2,3-dimethylaziridine

Stereochemical Configuration
The relative stereochemistry is defined by the relationship between the amino and bromo

groups.

(2R, 3R) / (2S, 3S):Anti relationship (often derived from anti-addition or inversion of syn

precursors).

(2R, 3S) / (2S, 3R):Syn relationship.

Synthetic Pathways & Mechanistic Insights
Mechanistic Causality
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The synthesis of 3-bromobutan-2-amine HBr is most reliably achieved through the nucleophilic

substitution of 3-aminobutan-2-ol. This pathway is preferred over direct alkene bromination

because it allows for the use of pre-defined chiral pools (e.g., amino acids or reduced amino

ketones).

The "Self-Validating" Mechanism:

Protonation: The amine is protonated first (

), preventing it from acting as a nucleophile.

Activation: The alcohol oxygen is protonated (by HBr) or activated (by

).

Displacement: Bromide displaces the activated oxygen.

Crucial Insight: If

is used on the free amino-alcohol, the reaction typically proceeds via an

mechanism, resulting in inversion of configuration at the C3 position. Thus, a (2S, 3S)-
amino alcohol yields a (2S, 3R)-bromoamine.

Reaction Pathway Diagram
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Figure 1: Synthetic pathway illustrating the conversion of amino-alcohol to bromoamine salt,

highlighting the critical acid-protection step to prevent premature cyclization.[1]
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Experimental Protocols
Protocol A: Synthesis via Hydrobromic Acid (Scaleable)
This method utilizes concentrated HBr, serving both as the reactant and the solvent/protecting

group.

Reagents:

(2S,3S)-3-Aminobutan-2-ol (1.0 equiv)

Hydrobromic acid (48% aq., 10.0 equiv)

Acetic acid (glacial, optional co-solvent)

Step-by-Step Methodology:

Setup: Charge a round-bottom flask with (2S,3S)-3-aminobutan-2-ol. Place in an ice bath

(0°C).

Acid Addition: Dropwise add 48% HBr. Note: Exothermic reaction.[2] The amine protonates

immediately.

Reflux: Equip with a condenser and heat the mixture to reflux (approx. 100-110°C) for 12-16

hours. The high temperature is required to drive the substitution of the secondary alcohol by

bromide.

Distillation: Distill off the excess water and HBr under reduced pressure. Azeotropic removal

with toluene can assist in drying.

Isolation: The residue is a thick oil or solid. Triturate with cold anhydrous diethyl ether or

acetone to induce crystallization of the hydrobromide salt.

Purification: Recrystallize from ethanol/ether.

Validation:

1H NMR (
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): Confirm shift of the C3-H proton (deshielded by Br) and integration of the butane
backbone.

Melting Point: Expect range 160-175°C (broad range due to potential diastereomers if

stereocontrol wasn't absolute).

Protocol B: Synthesis via Phosphorus Tribromide ( )
Preferred for milder conditions and higher stereochemical fidelity.

Protection: Dissolve amino-alcohol in

. Add 1.1 equiv of dry HCl in dioxane to precipitate the amine-hydrochloride salt. Isolate and
dry.

Bromination: Suspend the amine-HCl salt in dry

. Add

(1.2 equiv) dropwise at 0°C.

Reaction: Allow to warm to room temperature and stir for 12 hours.

Quench: Carefully quench with minimal cold methanol.

Exchange: The product exists as a mixed halide salt. Treat with excess HBr in acetic acid to

ensure conversion to the pure hydrobromide form.

Applications in Drug Development[5]
Precursor to Chiral Aziridines
The most direct application of 3-bromobutan-2-amine HBr is the synthesis of 2,3-

dimethylaziridine. Upon neutralization with a base (e.g., KOH,

), the free amine performs an intramolecular backside attack on the C-Br bond.

Significance: Aziridines are potent alkylating agents and pharmacophores in

chemotherapeutics (e.g., Mitomycin C analogs).
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Heterocyclic Synthesis (The "Hetarynic" Pathway)
In fragment-based drug design, this unit serves as a "masked" 1,2-dipole. It reacts with

carbonyls or nitriles to form oxazolines and imidazolines, which are common scaffolds in GPCR

ligands.

Chiral Auxiliaries
The rigid stereochemistry of the butane backbone allows this amine to be used as a chiral

auxiliary in asymmetric alkylation reactions, similar to pseudoephedrine-based auxiliaries

(Myers' alkylation), though less common.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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